molecular formula C11H11NO5 B3126620 [(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid CAS No. 335212-80-1

[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid

Cat. No. B3126620
CAS RN: 335212-80-1
M. Wt: 237.21 g/mol
InChI Key: ZHZKJEDTKSCXFC-UHFFFAOYSA-N
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Description

“[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid” is a chemical compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 . It is used for proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid” include a molecular weight of 237.21 and a molecular formula of C11H11NO5 . More specific properties like melting point, boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid”:

Antibacterial Agents

Research has shown that derivatives of 2,3-dihydro-1,4-benzodioxin compounds exhibit significant antibacterial properties. These compounds can inhibit the growth of various bacterial strains by targeting specific bacterial enzymes and pathways . This makes them potential candidates for developing new antibacterial drugs, especially in the face of rising antibiotic resistance.

Enzyme Inhibitors

[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid and its derivatives have been studied for their ability to inhibit enzymes such as lipoxygenase and carbonic anhydrase . These enzymes play crucial roles in inflammatory processes and various physiological disorders, including epilepsy and osteoporosis. By inhibiting these enzymes, these compounds could be used in the treatment of related conditions.

Antifungal Agents

The compound has also been explored for its antifungal properties. Studies indicate that modifications to the benzodioxine structure can enhance its activity against various pathogenic fungi . This application is particularly relevant in agricultural settings, where fungal infections can devastate crops.

Anticancer Properties

Some derivatives of 2,3-dihydro-1,4-benzodioxine have shown promise as anticancer agents. They can interfere with the cell cycle and inhibit histone deacetylase (HDAC), which is crucial for tumor cell growth . This makes them potential candidates for developing new cancer therapies.

Antioxidant Activity

Research has indicated that compounds containing the benzodioxine moiety can exhibit significant antioxidant properties . These antioxidants can neutralize free radicals, thereby protecting cells from oxidative stress and damage. This application is valuable in developing supplements and pharmaceuticals aimed at reducing oxidative stress-related diseases.

Neuroprotective Agents

The neuroprotective potential of [(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid has been investigated due to its ability to inhibit enzymes involved in neurodegenerative diseases . By targeting these enzymes, the compound could help in the treatment or prevention of conditions like Alzheimer’s and Parkinson’s disease.

Anti-inflammatory Agents

The compound has been studied for its anti-inflammatory properties, particularly through the inhibition of enzymes like cyclooxygenase (COX) . This inhibition can reduce the production of pro-inflammatory mediators, making the compound useful in treating inflammatory conditions such as arthritis.

Synthetic Intermediates

In organic synthesis, [(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid can serve as a valuable intermediate . Its unique structure allows it to be used in the synthesis of more complex molecules, which can be further explored for various pharmaceutical and chemical applications.

Springer Sigma-Aldrich Springer Springer

Future Directions

The future directions for the use and study of “[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid” are not specified in the search results. It’s currently used for proteomics research , and future applications could potentially expand within this field or others, depending on the results of ongoing research.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c13-10(14)6-12-11(15)7-1-2-8-9(5-7)17-4-3-16-8/h1-2,5H,3-4,6H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZKJEDTKSCXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.